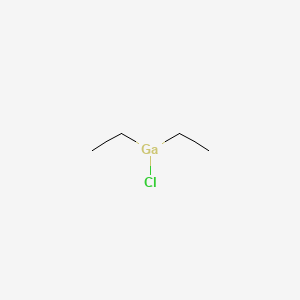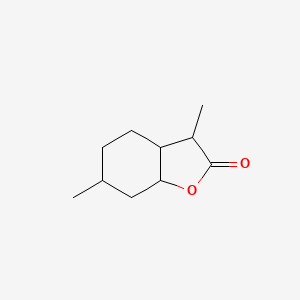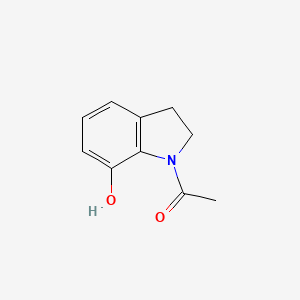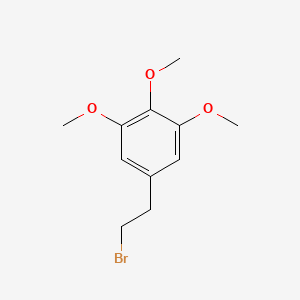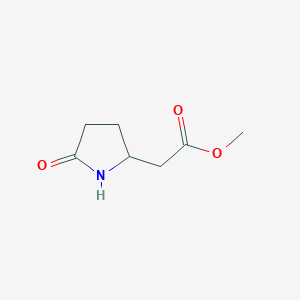
1,3,3,4,4-Pentafluoro-2-methoxycyclobutene
Descripción general
Descripción
“1,3,3,4,4-Pentafluoro-2-methoxycyclobutene” is a chemical compound with the molecular formula C5H3F5O .
Molecular Structure Analysis
The molecular structure of “1,3,3,4,4-Pentafluoro-2-methoxycyclobutene” has been studied as a part of a series of investigations of the structures of substituted cyclobutenes .Physical And Chemical Properties Analysis
“1,3,3,4,4-Pentafluoro-2-methoxycyclobutene” has physical and chemical properties that can be found in databases like PubChem and ChemicalBook .Aplicaciones Científicas De Investigación
Molecular Structure Analysis
1,3,3,4,4-Pentafluoro-2-methoxycyclobutene (PFMCB) has been studied for its molecular structure and conformations. Using techniques like gas-phase electron diffraction and molecular orbital calculations, researchers have examined the bond lengths and angles in PFMCB. This research is crucial for understanding the chemical properties and reactivity of PFMCB (Frogner et al., 2010).
Solid-State Properties
Studies on the crystal structures, vibrational spectra, mechanical, and thermodynamic properties of PFMCB in the solid state have been conducted. These investigations are fundamental to understand the material properties of PFMCB, which can influence its applications in various fields (Colmenero & Lunelli, 2022).
Reaction Studies
Research has also focused on the reaction mechanisms involving PFMCB. For instance, the addition reactions of dialkyl phosphites to polyfluorocyclobutenes, including PFMCB, have been explored. Understanding these reactions is critical for synthetic chemistry applications, particularly in developing new chemical synthesis pathways (Ueda et al., 1969).
Synthesis of Cyclobutene Derivatives
Studies on the synthesis of various cyclobutene derivatives from PFMCB have been conducted. These derivatives have potential applications in organic synthesis and materials science (Hiroshige et al., 1968).
Electronic Properties
The impact of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes, including PFMCB, has been studied. This research is crucial for the development of materials with specific electronic properties (Lo Presti et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3,3,4,4-pentafluoro-2-methoxycyclobutene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5O/c1-11-3-2(6)4(7,8)5(3,9)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGREVXBYIAJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C1(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578752 | |
| Record name | 1,3,3,4,4-Pentafluoro-2-methoxycyclobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3,4,4-Pentafluoro-2-methoxycyclobutene | |
CAS RN |
359-98-8 | |
| Record name | 1,3,3,4,4-Pentafluoro-2-methoxycyclobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




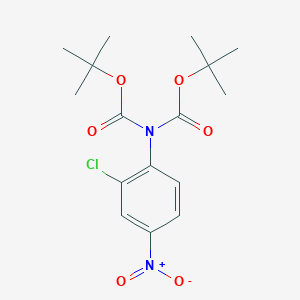
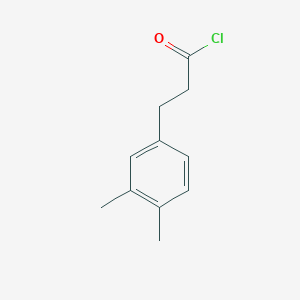
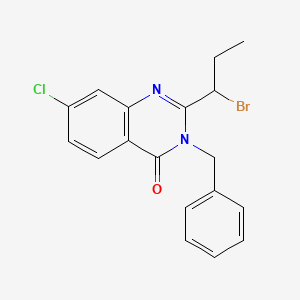

![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1627505.png)


